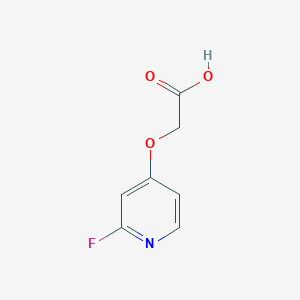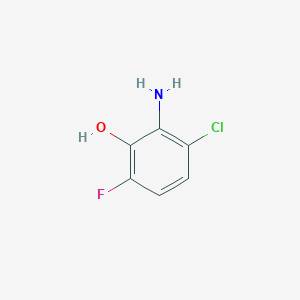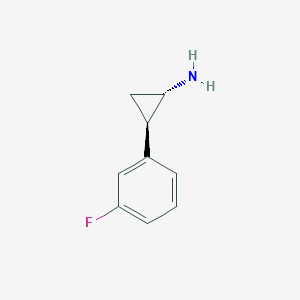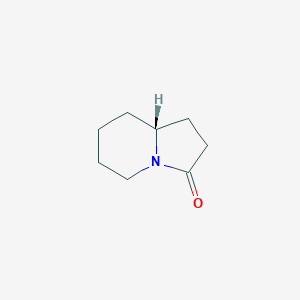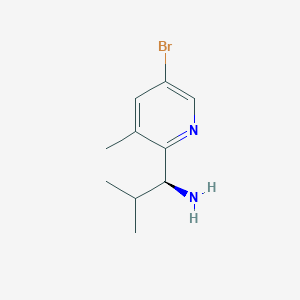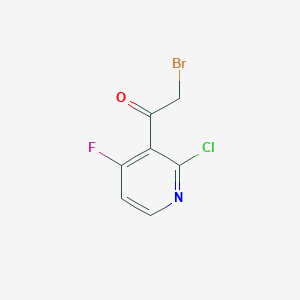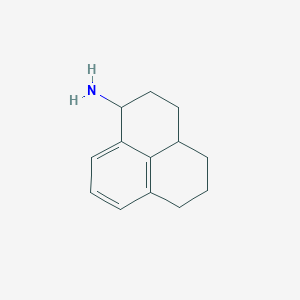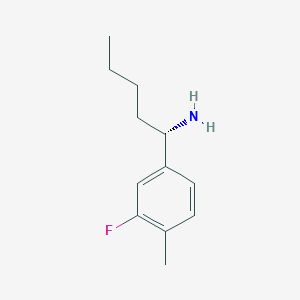
(S)-1-(3-Fluoro-4-methylphenyl)pentan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-1-(3-Fluoro-4-methylphenyl)pentan-1-amine is a chiral amine compound characterized by the presence of a fluorine atom and a methyl group on a phenyl ring, attached to a pentan-1-amine backbone. This compound is of interest in various fields of chemistry and pharmacology due to its potential biological activity and unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(3-Fluoro-4-methylphenyl)pentan-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluoro-4-methylbenzaldehyde and pentan-1-amine.
Formation of Intermediate: The aldehyde group of 3-fluoro-4-methylbenzaldehyde is first converted to an imine intermediate by reacting with pentan-1-amine under acidic conditions.
Reduction: The imine intermediate is then reduced to the corresponding amine using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Chiral Resolution: The resulting racemic mixture is subjected to chiral resolution techniques, such as chromatography or crystallization, to isolate the (S)-enantiomer.
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and efficient purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-1-(3-Fluoro-4-methylphenyl)pentan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) under basic conditions.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, such as in the treatment of neurological disorders.
Industry: Used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of (S)-1-(3-Fluoro-4-methylphenyl)pentan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and the chiral center play crucial roles in its binding affinity and selectivity. The compound may modulate biological pathways by inhibiting or activating specific targets, leading to its observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
®-1-(3-Fluoro-4-methylphenyl)pentan-1-amine: The enantiomer of the compound with different biological activity.
1-(3-Fluoro-4-methylphenyl)butan-1-amine: A similar compound with a shorter carbon chain.
1-(3-Fluoro-4-methylphenyl)hexan-1-amine: A similar compound with a longer carbon chain.
Uniqueness
(S)-1-(3-Fluoro-4-methylphenyl)pentan-1-amine is unique due to its specific chiral configuration and the presence of both fluorine and methyl groups on the phenyl ring. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for research and development.
Eigenschaften
Molekularformel |
C12H18FN |
|---|---|
Molekulargewicht |
195.28 g/mol |
IUPAC-Name |
(1S)-1-(3-fluoro-4-methylphenyl)pentan-1-amine |
InChI |
InChI=1S/C12H18FN/c1-3-4-5-12(14)10-7-6-9(2)11(13)8-10/h6-8,12H,3-5,14H2,1-2H3/t12-/m0/s1 |
InChI-Schlüssel |
OCYXRXJLROJZSU-LBPRGKRZSA-N |
Isomerische SMILES |
CCCC[C@@H](C1=CC(=C(C=C1)C)F)N |
Kanonische SMILES |
CCCCC(C1=CC(=C(C=C1)C)F)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


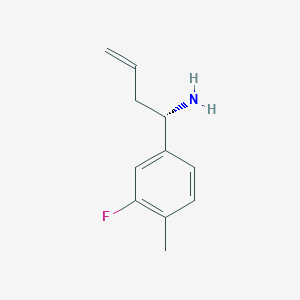
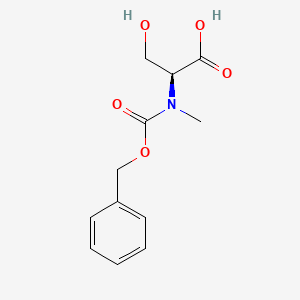
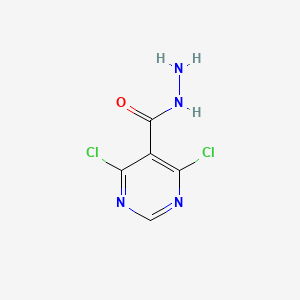
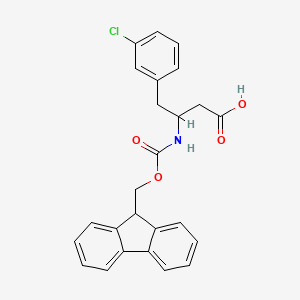
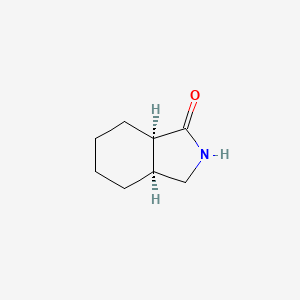
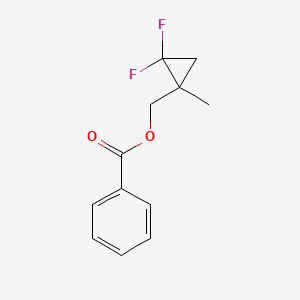
![Methyl 5-amino-2-methyl-1H-benzo[d]imidazole-7-carboxylate](/img/structure/B12971518.png)
